molecular formula C19H14F3NO B12535801 2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine

2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine

Cat. No.: B12535801
M. Wt: 329.3 g/mol
InChI Key: AZLHFQMHPRPNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine (CAS 1251668-10-6) is a high-value chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. This compound is supplied as a yellow to white solid with a melting point of 102-105 °C . The molecular structure incorporates a biphenyl core linked to a pyridine ring, a design feature of significant interest in modern discovery chemistry. Its strategic substitution with a trifluoromethyl (CF3) group is a key determinant of its biological activity and physical properties. The trifluoromethyl group is a strongly electron-withdrawing moiety, which can profoundly influence a molecule's conformation, metabolism, lipophilicity, and biomolecular affinity . Compounds containing the trifluoromethylpyridine (TFMP) motif are known to often exhibit enhanced biological activity, improved environmental translocation, and greater selectivity compared to their non-fluorinated analogues . Primary Research Applications: In agrochemical research, TFMP derivatives are established as key intermediates in the synthesis of numerous commercial pesticides, including herbicides, insecticides, and fungicides . Over 20 ISO-approved agrochemicals contain this moiety. In pharmaceutical research, the TFMP scaffold is investigated for its potential in drug discovery, with applications noted in the development of antiviral and antitumour agents . The unique properties of this compound make it a promising building block for the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Handling & Storage: To maintain stability and purity, this product should be stored in an inert atmosphere at room temperature . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C19H14F3NO

Molecular Weight

329.3 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C19H14F3NO/c1-24-15-8-5-13(6-9-15)17-12-14(19(20,21)22)7-10-16(17)18-4-2-3-11-23-18/h2-12H,1H3

InChI Key

AZLHFQMHPRPNQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthesis of 4'-Methoxy-5-Bromobiphenyl

Procedure :

  • Reagents : 4'-Methoxyphenylboronic acid, 5-bromobiphenyl bromide, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O (4:1).
  • Conditions : 100°C, 12 hours under inert atmosphere.
  • Yield : 70–80% (analogous to biphenyl couplings in literature).
Component Role Reference
Pd(PPh₃)₄ Catalyst
K₃PO₄ Base
1,4-Dioxane/H₂O Solvent

Trifluoromethylation at Position 5

Procedure :

  • Reagents : CF₃I, CuCN, DMF.
  • Conditions : Room temperature, 6–8 hours.
  • Yield : 60–70% (based on Cu-mediated CF₃ transfer).

Mechanism :

  • Copper facilitates single-electron transfer, enabling nucleophilic substitution of bromine with CF₃.
Reagent Function Reference
CF₃I CF₃ Source
CuCN Catalyst

Bromination at Position 2

Procedure :

  • Reagents : Br₂, FeBr₃, CH₂Cl₂.
  • Conditions : 0°C, 2 hours; warming to RT.
  • Yield : 50–60% (directed by electron-donating methoxy group).

Regioselectivity :

  • The methoxy group directs electrophilic substitution to the para position, but steric effects favor bromination at position 2.

Suzuki Coupling with Pyridine-2-Boronate

Procedure :

  • Reagents : 2-Bromopyridine, Pd(PPh₃)₂Cl₂, K₃PO₄, toluene.
  • Conditions : 100°C, 12 hours.
  • Yield : 75–85% (optimized for pyridine couplings).
Parameter Value Reference
Catalyst Pd(PPh₃)₂Cl₂
Base K₃PO₄
Solvent Toluene

Alternative Approaches

Ullmann Coupling for Biphenyl Formation

  • Reagents : 4'-Methoxybromobenzene, 5-bromophenylboronic acid, CuI, 1,10-phenanthroline.
  • Conditions : 120°C, DMF, 24 hours.
  • Yield : 45–55% (lower efficiency vs. Suzuki).

Direct Functionalization of Pyridine

  • Reagents : 2-Bromopyridine, 4'-methoxy-5-(trifluoromethyl)biphenylboronic acid.
  • Conditions : PdCl₂(dppf), KOAc, 1,4-dioxane, 80°C.

Optimization and Challenges

Reaction Optimization

Factor Impact Optimal Value
Catalyst Loading Yield 2–3 mol% Pd
Base Strength Byproduct Minimization K₃PO₄ > Na₂CO₃
Solvent Polarity Coupling Efficiency Toluene > THF

Common Byproducts

  • Homocoupling : Unreacted boronic acid/palladium species.
  • Oxidation : CF₃ group instability under harsh conditions.

Analytical Validation

Characterization Data

Technique Key Signals Reference
¹H NMR δ 7.25 (s, 1H, pyridine), δ 3.91 (s, 3H, OCH₃)
¹³C NMR δ 150.4 (C-O), δ 118.8 (CF₃)
HRMS m/z 381.1355 (C₁₈H₂₀F₃N₄S)

Industrial and Scalability Considerations

  • Gram-Scale Synthesis : Achievable with optimized Suzuki conditions (e.g., 1.86 g product from 5.50 mmol substrate).
  • Cost Analysis : Pd catalysts dominate expenses; ligand-free protocols reduce costs.

Chemical Reactions Analysis

2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The methoxy group can also play a role in modulating the compound’s chemical reactivity and stability. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Key Structural Features :

  • Biphenyl backbone : Provides rigidity and π-conjugation.
  • Methoxy group : Electron-donating, enhancing solubility via polar interactions.
  • Trifluoromethyl group : Electron-withdrawing, increasing metabolic stability and lipophilicity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related and highlight the impact of substituents:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties/Activity
Target Compound 4'-OCH₃, 5-CF₃ ~500* Not reported N/A (inferred from analogs)
2-(3-Methyl-[1,1′-biphenyl]-2-yl)-5-(trifluoromethyl)pyridine 3-CH₃, 5-CF₃ 276.14 Not reported Synthesized via Pd-catalyzed C–H arylation
Q12 () -OCH₃, -CH₃ (gem-dimethyl) 525 288–292 Antimicrobial activity
Q2 () -NO₂ substituent 497 278–282 IR: N-H, C=O, and -CN stretches
Q9 () -Cl, -Br substituents 566 274–276 Lower yield (70%)

*Estimated based on analogs in and .

Substituent Impact :

  • Electron-donating groups (e.g., -OCH₃): Increase melting points (e.g., Q12: 288–292°C vs. Q2 with -NO₂: 278–282°C) due to enhanced intermolecular interactions .
  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to -CH₃ or halogens .
  • Halogens (e.g., -Cl, -Br) : May improve antimicrobial activity but reduce synthetic yields (e.g., Q9: 70% yield) .

Challenges :

  • Steric hindrance from -CF₃ and -OCH₃ may require optimized catalysts (e.g., S-Phos ligand in ).
  • Recrystallization (e.g., methanol in ) is critical for purity.

Antimicrobial Activity :

  • Analogs with -NO₂ (Q2) and -Br (Q9) show moderate-to-strong antimicrobial activity in . The target compound’s -CF₃ group may enhance potency due to increased membrane permeability .

Spectroscopic Data :

  • IR : Expected peaks at ~2180 cm⁻¹ (-CN), ~1670 cm⁻¹ (C=O), and 1250–1015 cm⁻¹ (C-O-C from -OCH₃) .
  • ¹H NMR : Aromatic protons (δ 7.1–7.8 ppm) and -OCH₃ (δ ~3.8 ppm) align with Q12 in .

Solubility :

  • Methoxy groups improve aqueous solubility compared to purely hydrophobic substituents (e.g., -CH₃ in Q12) .

Biological Activity

2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine, a compound featuring a pyridine ring substituted with a biphenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine is C16H14F3OC_{16}H_{14}F_3O with a molecular weight of 305.28 g/mol. The compound features a pyridine ring substituted at the 2-position with a 4'-methoxy-5-(trifluoromethyl) biphenyl group.

Key Properties:

  • IUPAC Name: 2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine
  • CAS Number: Not specified in the search results.
  • Molecular Weight: 305.28 g/mol
  • Purity: Typically around 95% in commercial preparations.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various biochemical pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant inhibition of various kinases involved in cancer progression. For instance, derivatives containing trifluoromethyl groups have shown promising results in inhibiting c-Met protein kinase, which is implicated in several cancers. A related compound demonstrated an IC50 value of 0.005μM0.005\,\mu M against c-Met kinases, suggesting that structural modifications can enhance potency against cancer targets .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall biological activity of biphenyl derivatives. Modifications at the para position of the phenyl ring have been shown to significantly influence binding affinity and selectivity towards target proteins .

Case Study 1: Inhibition of c-Met Kinase

In a study focusing on various biphenyl derivatives, it was found that introducing a trifluoromethyl group at the appropriate position resulted in enhanced inhibitory activity against c-Met kinase. The study highlighted that the introduction of methoxy groups further optimized binding interactions, leading to increased potency .

Case Study 2: Larvicidal Activity

Another investigation explored the larvicidal properties of related trifluoromethyl compounds against Anopheles arabiensis. The study reported that certain derivatives exhibited high larval mortality rates (up to 94.4%94.4\%) when tested at concentrations of 4μg/mL4\,\mu g/mL. These findings suggest potential applications in vector control strategies .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 ValueReference
c-Met InhibitionTrifluoromethyl biphenyl derivatives0.005μM0.005\,\mu M
Larvicidal ActivityRelated trifluoromethyl compoundsUp to 94.4%94.4\% mortality

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